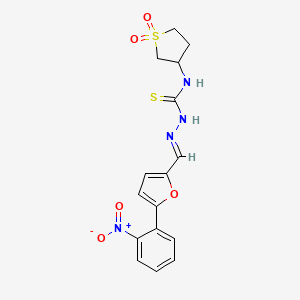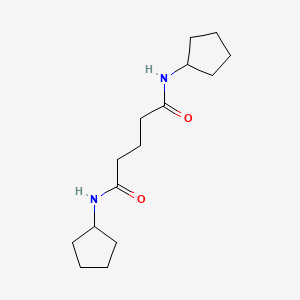
N-1-naphthyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as NBDS, is a chemical compound that has been widely studied for its potential use in scientific research. It is a sulfonamide derivative of 1,4-benzodioxine, a heterocyclic compound that contains two fused benzene rings and an oxygen atom in a six-membered ring. NBDS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mecanismo De Acción
The mechanism of action of NBDS is not fully understood, but it is thought to involve the formation of a complex with the target molecule, such as a metal ion or enzyme. This complex formation can lead to changes in the biochemical and physiological properties of the target molecule, resulting in the observed effects of NBDS.
Biochemical and Physiological Effects
NBDS has been shown to have a variety of biochemical and physiological effects, including the ability to bind to metal ions and enzymes, as well as the ability to inhibit the growth of tumor cells in vitro. It has also been shown to have antioxidant activity, which may be related to its ability to chelate metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NBDS in lab experiments is its high purity and stability, which makes it easy to handle and store. Another advantage is its versatility, as it can be used in many different research applications. However, one limitation of NBDS is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are many potential future directions for research on NBDS, including the development of new fluorescent probes for metal ions and enzymes, the exploration of its antitumor activity in vivo, and the investigation of its potential as an antioxidant or anti-inflammatory agent. In addition, further studies are needed to fully understand the mechanism of action of NBDS and its effects on different biochemical and physiological systems.
Métodos De Síntesis
NBDS can be synthesized using a variety of methods, including the reaction of 1-naphthylamine with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride in the presence of a base such as pyridine. This produces the desired product in good yields and with high purity.
Aplicaciones Científicas De Investigación
NBDS has been used in many different scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been studied for its potential use as an inhibitor of enzymes such as carbonic anhydrase and β-lactamase. In addition, NBDS has been shown to have antitumor activity in vitro, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-24(21,14-8-9-17-18(12-14)23-11-10-22-17)19-16-7-3-5-13-4-1-2-6-15(13)16/h1-9,12,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBQPBWWELRSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5829298.png)
![1-(4-bromophenyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5829303.png)




![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5829331.png)




![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5829392.png)
